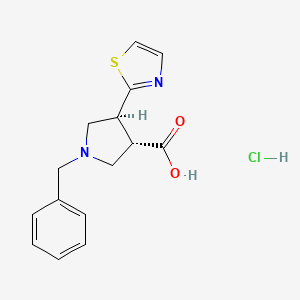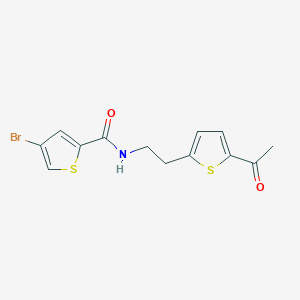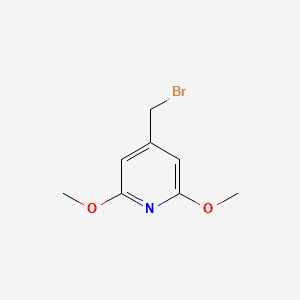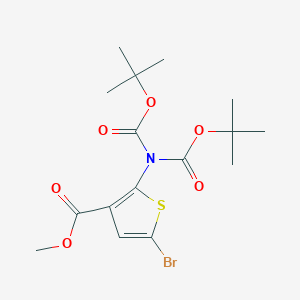
(3S,4S)-1-benzyl-4-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4S)-1-benzyl-4-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylic acid hydrochloride is a synthetic organic compound. It is characterized by the presence of a benzyl group, a thiazole ring, and a pyrrolidine ring, making it a molecule of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-benzyl-4-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylic acid hydrochloride typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the Benzyl Group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the pyrrolidine derivative.
Incorporation of the Thiazole Ring: This can be done through a condensation reaction between a thiazole derivative and the pyrrolidine compound.
Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the thiazole ring, potentially leading to the formation of dihydrothiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and thiazole positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted benzyl and thiazole derivatives.
科学研究应用
Chemistry
In chemistry, (3S,4S)-1-benzyl-4-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to interact with proteins and nucleic acids makes it valuable for understanding biochemical processes.
Medicine
In medicine, this compound may be investigated for its potential therapeutic properties. It could serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
作用机制
The mechanism of action of (3S,4S)-1-benzyl-4-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
相似化合物的比较
Similar Compounds
- (3S,4S)-1-benzyl-4-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylic acid
- (3S,4S)-1-benzyl-4-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide
- (3S,4S)-1-benzyl-4-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylate
Uniqueness
Compared to similar compounds, (3S,4S)-1-benzyl-4-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylic acid hydrochloride stands out due to its hydrochloride salt form, which can enhance its solubility and stability. This makes it more suitable for certain applications, particularly in biological and medicinal research.
属性
IUPAC Name |
(3S,4S)-1-benzyl-4-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S.ClH/c18-15(19)13-10-17(8-11-4-2-1-3-5-11)9-12(13)14-16-6-7-20-14;/h1-7,12-13H,8-10H2,(H,18,19);1H/t12-,13-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZSIPCARFKBSR-OJERSXHUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=NC=CS3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1CC2=CC=CC=C2)C(=O)O)C3=NC=CS3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2781174.png)


![5-cyano-4-(2-fluorophenyl)-N-(2-methoxyphenyl)-6-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2781179.png)
![[1-(Trifluoromethyl)cycloheptyl]methanamine](/img/structure/B2781181.png)
![N-(2-methylphenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B2781183.png)

![5-oxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2781185.png)
![2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2781186.png)


![5,6-dichloro-N-[4-(diethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B2781190.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2781193.png)
![Tert-butyl 8-(6-chloropyrazin-2-yl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2781194.png)
